An In-depth Technical Guide to 2-Diphenylaminoethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Diphenylaminoethanol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Diphenylaminoethanol, a molecule of significant interest in chemical synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its potential as a versatile scaffold in the discovery of novel therapeutic agents.
Molecular and Physicochemical Profile
2-Diphenylaminoethanol, with the CAS number 6315-51-1, is a tertiary amine bearing two phenyl groups and a primary alcohol functionality.[1] This unique structural combination imparts a specific set of physicochemical properties that are crucial for its reactivity and potential biological activity.
Core Molecular Data
The fundamental molecular properties of 2-Diphenylaminoethanol are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | 2-(Diphenylamino)ethanol | [1] |
| CAS Number | 6315-51-1 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2 | [1] |
| InChI Key | CMQZETQFZHIYJG-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes |
| Appearance | Solid | |
| Melting Point | Not definitively reported in search results. | Further experimental determination is recommended. |
| Boiling Point | Not definitively reported in search results. | Likely high due to molecular weight and hydrogen bonding capability. |
| Solubility | Soluble in various organic solvents. | The non-polar phenyl groups and the polar hydroxyl group suggest solubility in a range of solvents. Specific quantitative data is limited in the provided search results.[2] |
Spectroscopic Characterization: A Researcher's Fingerprint
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of a chemical compound. This section provides an overview of the expected spectral features of 2-Diphenylaminoethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 2-Diphenylaminoethanol is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanolamine chain, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
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Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.0-9.5 ppm.[3]
-
Methylene Protons (-N-CH₂- and -CH₂-OH): Signals for the two methylene groups would likely appear in the δ 3.5-5.5 ppm region, shifted downfield due to the adjacent nitrogen and oxygen atoms.[4]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 0.5-5.0 ppm.[3]
The carbon NMR spectrum provides insights into the different carbon environments within the molecule.
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| Aromatic Carbons (C=C) | 125-170 |
| Carbon attached to Nitrogen (C-N) | 40-55 |
| Carbon attached to Oxygen (C-O) | 60-80 |
A more detailed, predicted ¹³C NMR spectrum is available on SpectraBase, which can be a valuable resource for researchers.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key expected absorptions for 2-Diphenylaminoethanol are listed below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3500–3200 (broad) | The broadness is due to hydrogen bonding.[6][7] |
| C-H Stretch (Aromatic) | 3100–3000 | |
| C-H Stretch (Aliphatic) | 3000–2850 | [8] |
| C=C Stretch (Aromatic) | 1600–1475 | [8] |
| C-N Stretch (Amine) | 1250–1000 | [8] |
| C-O Stretch (Alcohol) | 1300–1000 | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of 2-Diphenylaminoethanol is expected to show a molecular ion peak (M⁺) at m/z 213.[1] Key fragmentation patterns would likely involve the cleavage of the C-C bond between the two carbons of the ethanolamine chain and the loss of the hydroxyl group.
Synthesis and Reactivity
A robust and reproducible synthesis protocol is paramount for any research involving a specific compound. This section outlines a general approach to the synthesis of 2-Diphenylaminoethanol and discusses its key reactivity.
Synthetic Pathway
A common method for the synthesis of 2-aminoethanol derivatives involves the reaction of an amine with an epoxide or a halo-alcohol. For 2-Diphenylaminoethanol, a plausible synthetic route would be the reaction of diphenylamine with ethylene oxide or 2-chloroethanol.
Caption: A general synthetic scheme for 2-Diphenylaminoethanol.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, illustrative protocol. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any chemical synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine in a suitable aprotic solvent (e.g., toluene or THF).
-
Addition of Reagent: To this solution, add a stoichiometric equivalent of 2-chloroethanol or bubble ethylene oxide gas through the solution. The reaction with ethylene oxide is often catalyzed by a base.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize it with a suitable base. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The chemical reactivity of 2-Diphenylaminoethanol is dictated by its three main functional components: the tertiary amine, the two phenyl groups, and the primary alcohol.
Caption: Key reactive sites of 2-Diphenylaminoethanol.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form ammonium salts.
-
Phenyl Groups: The aromatic rings can undergo electrophilic aromatic substitution reactions, although the diphenylamino group is a deactivating group.
-
Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification and etherification reactions.
Applications in Drug Discovery and Development
The 2-aminoethanol scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The presence of the two phenyl groups in 2-Diphenylaminoethanol provides a lipophilic character and a rigid framework that can be exploited in drug design.
A Versatile Scaffold for Novel Therapeutics
The 2-Diphenylaminoethanol core can be used as a starting point for the synthesis of a diverse library of compounds for pharmacological screening.[9] Its functional groups allow for the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The general workflow for utilizing this scaffold in drug discovery is depicted below.
Caption: Scaffold-based drug discovery workflow using 2-Diphenylaminoethanol.
Potential Therapeutic Areas
Derivatives of 2-aminoethanols have shown a wide range of biological activities. While specific pharmacological screening data for 2-Diphenylaminoethanol itself is not extensively detailed in the initial search results, related structures suggest potential applications in areas such as:
-
Neurodegenerative Diseases: The core structure may serve as a basis for developing agents that modulate neurotransmitter systems.
-
Inflammatory Diseases: Phenylamino derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as eosinophil peroxidase.[10]
-
Cancer: The rigid aromatic structure could be a starting point for designing kinase inhibitors or other anti-cancer agents.
The exploration of 2-Diphenylaminoethanol and its derivatives as potential therapeutic agents is an active area of research, with the potential to yield novel drug candidates for a variety of diseases.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly closed container in a dry and cool place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Diphenylaminoethanol is a multifaceted molecule with a rich chemical profile that makes it a valuable tool for both synthetic chemists and drug discovery scientists. Its well-defined structure, accessible functional groups for modification, and the privileged nature of the 2-aminoethanol scaffold underscore its potential for the development of novel chemical entities with therapeutic promise. This guide provides a foundational understanding of its properties and applications, serving as a catalyst for further research and innovation in the field.
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